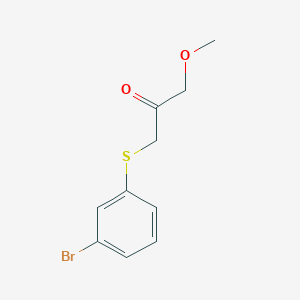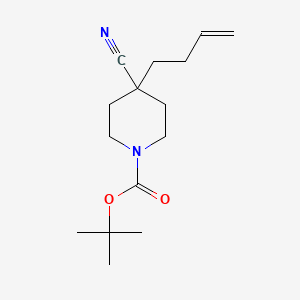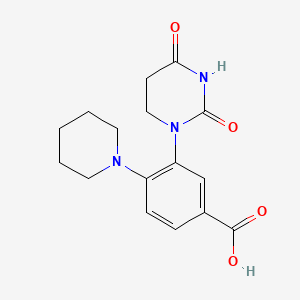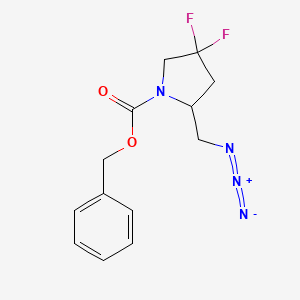
1-(n-Acetyl-N-methylglycyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of N-methylacetamide: This can be achieved by reacting methylamine with acetic anhydride under controlled conditions.
Acylation of Piperidine: The N-methylacetamide is then reacted with piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or carboxylic acid functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved would depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-3-carboxylic acid: A simpler analog without the N-methylacetamido group.
N-methylacetamido derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C11H18N2O4 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
1-[2-[acetyl(methyl)amino]acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H18N2O4/c1-8(14)12(2)7-10(15)13-5-3-4-9(6-13)11(16)17/h9H,3-7H2,1-2H3,(H,16,17) |
Clé InChI |
YINJAMXAMUEZPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)CC(=O)N1CCCC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B13491339.png)

![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)

imino-lambda6-sulfanone](/img/structure/B13491372.png)




![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)

